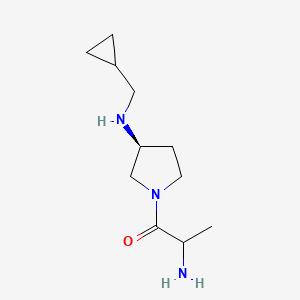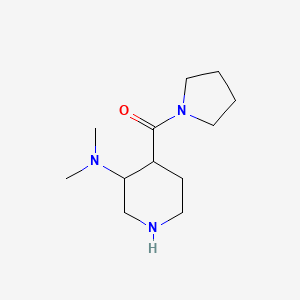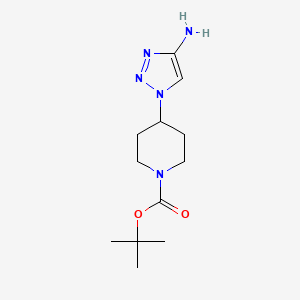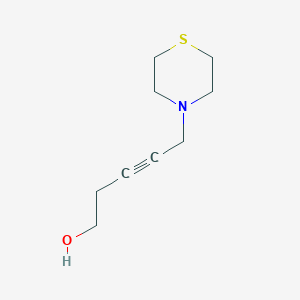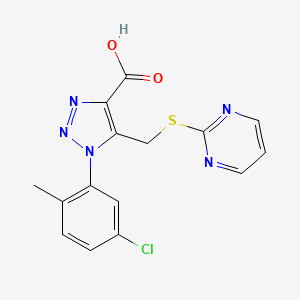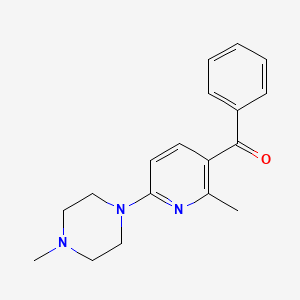
tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a tert-butyl group, a diethylamino group, and a methylpyridinyl moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations.
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.
Medicine
In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected anilines
- Tetrasubstituted pyrroles
Uniqueness
Compared to similar compounds, tert-Butyl ((6-(diethylamino)-4-methylpyridin-3-yl)methyl)carbamate offers a unique combination of functional groups that enhance its reactivity and versatility. The presence of the diethylamino group and the pyridine ring provides additional sites for chemical modifications, making it a valuable intermediate in synthetic chemistry.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C16H27N3O2 |
|---|---|
Peso molecular |
293.40 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(diethylamino)-4-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H27N3O2/c1-7-19(8-2)14-9-12(3)13(10-17-14)11-18-15(20)21-16(4,5)6/h9-10H,7-8,11H2,1-6H3,(H,18,20) |
Clave InChI |
JZFQMKIAFQDDGT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C(=C1)C)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


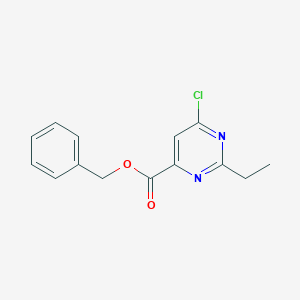

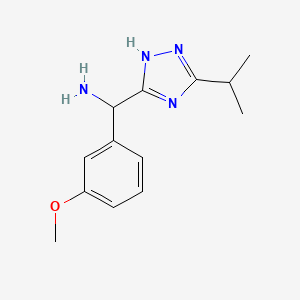
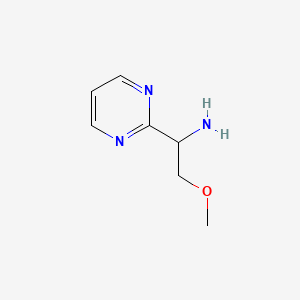
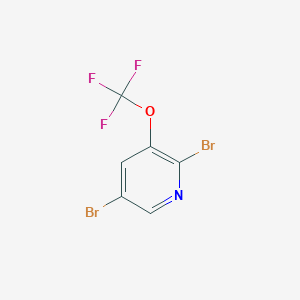
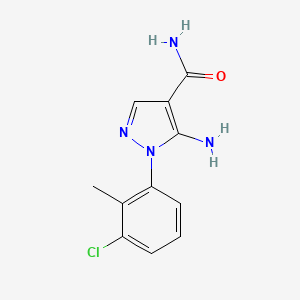
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
